5-Cyano-2-iodobenzoic acid
Overview
Description
5-Cyano-2-iodobenzoic acid is a chemical compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 g/mol . It is a derivative of benzoic acid, characterized by the presence of a cyano group at the fifth position and an iodine atom at the second position on the benzene ring.
Safety and Hazards
The safety information for 5-Cyano-2-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, serve as efficient organocatalysts and reagents for various reactions .
Mode of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used as catalysts and reagents in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Biochemical Pathways
It is known that similar compounds, such as 2-iodosobenzoic acid, are involved in various reactions, which suggests that they may affect multiple biochemical pathways .
Result of Action
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used as catalysts and reagents in various reactions, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that similar compounds, such as 2-iodosobenzoic acid, can be used in aqueous solution under mild conditions at room temperature , suggesting that they may be stable under a variety of environmental conditions.
Preparation Methods
The synthesis of 5-Cyano-2-iodobenzoic acid typically involves the iodination of 5-cyanobenzoic acid. One common method includes the Sandmeyer reaction, where the diazotization of anthranilic acid is followed by a reaction with iodide . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with potassium iodide to introduce the iodine atom.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-Cyano-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom with a phenyl group using a Grignard reagent would yield 5-cyano-2-phenylbenzoic acid.
Scientific Research Applications
5-Cyano-2-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
Medicine: Research has explored its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Comparison with Similar Compounds
5-Cyano-2-iodobenzoic acid can be compared with other similar compounds, such as:
2-Iodobenzoic Acid: This compound lacks the cyano group, which significantly alters its chemical properties and reactivity.
4-Iodobenzoic Acid: The iodine atom is positioned differently, affecting the compound’s reactivity and potential applications. It is used in various organic synthesis reactions but does not possess the same biological activity as this compound.
5-Cyano-2-bromobenzoic Acid: This compound has a bromine atom instead of iodine, which influences its reactivity and the types of reactions it can undergo. Bromine is less reactive than iodine, leading to different reaction conditions and products.
The uniqueness of this compound lies in its combination of the cyano group and iodine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-cyano-2-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRFNJFSDWXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621449 | |
Record name | 5-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219841-92-6 | |
Record name | 5-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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